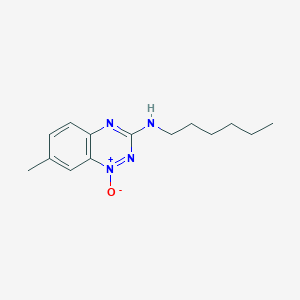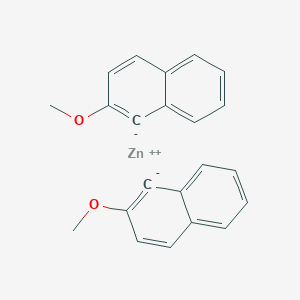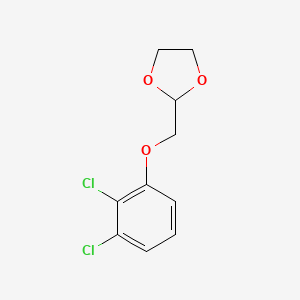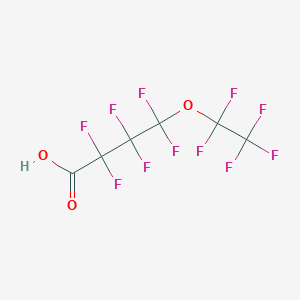![molecular formula C26H40N2O7 B12628120 L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine CAS No. 921934-69-2](/img/structure/B12628120.png)
L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes an alanyl group, an ethylbenzoyl group, and a decanoyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. Common reagents used in these reactions include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学的研究の応用
L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It has potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and protein synthesis, ultimately resulting in various physiological effects .
類似化合物との比較
Similar Compounds
Similar compounds to L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine include other amino acid derivatives such as:
- L-Alanyl-O-(4-ethylbenzoyl)-L-serine
- D-Alanyl-O-(4-ethylbenzoyl)-L-serine
- L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a decanoyl chain and an ethylbenzoyl group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
特性
CAS番号 |
921934-69-2 |
|---|---|
分子式 |
C26H40N2O7 |
分子量 |
492.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[10-(4-ethylbenzoyl)oxydecanoyloxy]propanoic acid |
InChI |
InChI=1S/C26H40N2O7/c1-4-20-13-15-21(16-14-20)26(33)34-17-11-9-7-5-6-8-10-12-23(29)35-18-22(25(31)32)28(3)24(30)19(2)27/h13-16,19,22H,4-12,17-18,27H2,1-3H3,(H,31,32)/t19-,22-/m0/s1 |
InChIキー |
TUMMYLAWVCCAII-UGKGYDQZSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)

![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)

dimethylsilane](/img/structure/B12628055.png)

![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)

